COX-2 inhibitors are a class of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) designed to reduce pain and inflammation by selectively targeting the Cyclooxygenase-2 (COX-2) enzyme [1].
To determine the selectivity and potency of a compound like this compound, researchers use well-established in vitro assays. The following protocol, adapted from a 2024 study, details a method using human whole blood [3].
This method directly measures a drug's ability to inhibit COX-1 and COX-2 enzymes in a physiologically relevant environment.
1. Blood Collection and Preparation:
2. Drug Incubation:
3. Sample Processing and Analysis:
4. Data Calculation:
The workflow for this assay is summarized in the diagram below.
Although specific data for this compound is unavailable, the table below illustrates the type of quantitative data researchers collect, showing the variation in potency and selectivity among common NSAIDs. The data is derived from a 2024 study that calculated inhibition rates at the maximum plasma concentration (Cmax) of clinical doses [3].
Table: COX Inhibition Profiles of Selected NSAIDs at Clinical Dose Cmax [3]
| Drug (Formulation) | Clinical Dose | COX-1 Inhibition at Cmax | COX-2 Inhibition at Cmax |
|---|---|---|---|
| Celecoxib (Oral) | 100 mg | Not Specified | ~40% |
| Diclofenac Sodium (Oral) | 25 mg | >80% | ~100% |
| Diclofenac Sodium (Systemic Patch) | 100 mg | <80% | >80% |
| Ibuprofen (Oral) | 200 mg | Not Specified | >50% |
| Etodolac (Oral) | 200 mg | Not Specified | >50% |
This table highlights a key concept: different formulations of the same active ingredient (like diclofenac) can have distinct inhibition profiles, which explains their differing side effect rates [3].
The interest in COX-2 inhibitors extends far beyond pain management. Current research explores their potential in:
The pyrrole ring serves as a versatile template for developing anti-inflammatory drugs. Research indicates that substituting the pyrrole ring at the 3- and 4-positions with specific aromatic groups is a key strategy for creating potent inhibitors [1].
The following table summarizes core experimental protocols used to evaluate pyrrole-based COX inhibitors.
| Experimental Goal | Detailed Methodology & Assay Type |
|---|---|
| In Vitro COX Inhibition | Intact cell assay: Use bovine blood platelets as a source of COX-1. Incubate cells with test compounds, then stimulate with calcium ionophore A23187. Quantify prostaglandin E2 (PGE2) production via HPLC. Calculate IC50 values using non-linear regression (e.g., GraFit software) [1]. |
| Binding Interaction Analysis | Isothermal Titration Calorimetry (ITC): Titrate a solution of the COX-2 enzyme into a solution of the inhibitor. Measure the heat change with each injection to determine the association constant (Ka), and changes in enthalpy (ΔH) and entropy (ΔS) [2]. NMR Spectroscopy: Record 1H NMR spectra of the inhibitor with incremental addition of COX-2. Observe changes in chemical shifts (δ) and signal intensity of specific protons (e.g., NH, aromatic H) to identify binding interactions [2]. | | In Vivo Efficacy | Carrageenan-Induced Inflammation: Administer the compound (e.g., 10 mg kg-1) to rats. Induce paw edema by subplantar injection of carrageenan. Measure paw volume at regular intervals to quantify anti-inflammatory activity [2]. |
The diagram below outlines the logical workflow for the design and experimental validation of these compounds, integrating the structural and methodological information above.
Diagram of the iterative research and development cycle for pyrrole-based COX-2 inhibitors.
The term "COX-2-IN-14" appears to be a specific identifier, likely from a commercial supplier or a particular research paper. To find a dedicated analysis, I suggest you:
The cyclooxygenase enzymes, COX-1 and COX-2, are the primary targets of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). A key to designing selective COX-2 inhibitors lies in understanding the structural differences in their active sites [1] [2].
Researchers use a combination of biophysical, biochemical, and computational techniques to characterize how a potential drug binds to its target. The following table summarizes key experiments that would be used to profile a compound like COX-2-IN-14.
| Method | Primary Measured Parameters | Key Technical Requirements |
|---|---|---|
| Isothermal Titration Calorimetry (ITC) [3] | Association constant (Ka), Gibbs free energy change (ΔG), enthalpy change (ΔH), entropy change (ΔS) | Protein (e.g., COX-2) and ligand samples in suitable buffer; measures heat released/absorbed during binding. |
| Cyclooxygenase Inhibition Assay [2] | Half-maximal inhibitory concentration (IC50) for COX-1 and COX-2; Selectivity Index (SI = IC50(COX-1)/IC50(COX-2)) | Purified COX-1 and COX-2 enzymes, substrate (e.g., arachidonic acid), means to detect product formation (e.g., fluorescence, colorimetry). |
| UV-Visible Spectral Studies [3] | Binding constant (Ka) | UV-Vis spectrophotometer; analysis of spectral changes (e.g., hypochromic shift) upon ligand-protein interaction. |
| NMR Chemical Shift & Relaxation [3] | Chemical shift perturbations, relaxation rates (T1) | High-field NMR spectrometer; analysis of signal intensity and position changes for ligand protons upon binding to protein. |
| Molecular Docking [1] [4] [2] | Binding pose, predicted binding affinity, specific molecular interactions (H-bonds, hydrophobic contacts) | 3D structure of target (e.g., PDB ID: 1CX2), docking software, molecular visualization tools. |
The workflow for these studies often follows a logical sequence, from in silico prediction to experimental validation, as illustrated below.
Experimental workflow for COX-2 inhibitor characterization
Molecular docking is a critical computational tool for rational drug design. It helps visualize how a ligand fits into the enzyme's binding pocket and predicts the key interactions that confer stability and selectivity [1] [4].
The diagram below maps the key residues in the COX-2 active site that are involved in binding selective inhibitors, based on crystallographic and computational studies.
Key residues and interactions in the COX-2 active site
A 2024 study designed and synthesized a new series of compounds intending to create selective COX-2 inhibitors through structural modification of diclofenac and celecoxib [1]. The most promising compound from this series was 2-benzamido-5-ethyl-N-(4-fluorophenyl)thiophene-3-carboxamide (referred to as VIIa in the paper) [1].
The quantitative biological data for this compound is summarized in the table below.
| Assay Parameter | Value for Compound VIIa | Value for Celecoxib (Reference) |
|---|---|---|
| COX-2 Inhibition (IC₅₀) | 0.29 µM [1] | 0.42 µM [1] |
| Selectivity Index (COX-2 vs. COX-1) | 67.24 [1] | 33.8 [1] |
| In Vitro Anti-inflammatory (IC₅₀) | 0.54 µM [1] | 0.89 µM [1] |
| In Vitro Anti-inflammatory (% Inhibition) | 93% [1] | 94% [1] |
Key Structural Insights and Challenges:
The selectivity of inhibitors for COX-2 over COX-1 is governed by key structural differences in their active sites. The following diagram illustrates the workflow for developing a selective inhibitor, taking into account these structural constraints.
Diagram 1: The basis for COX-2 selectivity lies in designing molecules that exploit the Val-523 residue, which creates a larger, more accessible active site pocket in COX-2 compared to COX-1 [2].
The following table outlines the core experimental protocols used to assess the activity and potential of new COX-2 inhibitors, as seen in recent studies [1] [3].
| Assay Type | Detailed Experimental Protocol | Key Outcome Measured |
|---|---|---|
| In Vitro COX Inhibition | Uses a COX Inhibitor Screening Kit. The assay measures the peroxidase component of the COX enzyme by tracking the conversion of a chromogenic substrate. Test compounds are incubated with the enzyme and arachidonic acid [3]. | IC₅₀ value (concentration for 50% enzyme inhibition) and Selectivity Index (ratio of COX-1 IC₅₀ to COX-2 IC₅₀). |
| In Vitro Anti-inflammatory | Murine macrophage (RAW 264.7) cells are stimulated with bacterial Lipopolysaccharide (LPS) to induce inflammation. Test compounds are added, and the concentration of Nitric Oxide (NO) in the supernatant is measured using the Griess reaction [3]. | IC₅₀ value for inhibition of NO production. |
| Molecular Docking | The 3D crystal structure of COX-2 (e.g., from PDB) is prepared. The test compound's structure is energy-minimized and then docked into the enzyme's active site using software like AutoDock Vina to simulate binding [1]. | Binding affinity (kcal/mol), specific interactions with amino acids (e.g., H-bonds, hydrophobic contacts). |
| Protein Denaturation Assay | An in vitro model where albumin (e.g., from egg or bovine serum) is subjected to heat or chemicals to induce denaturation in the presence and absence of the test compound [1]. | Percentage inhibition of protein denaturation. |
| Solubility & Bioavailability Enhancement | The thin-film hydration technique is used: (1) Drug and surfactant are dissolved in organic solvent, (2) Solvent is evaporated to form a thin film, (3) Film is hydrated with aqueous buffer to form niosomes, (4) Niosomes are characterized for size and drug release profile [1]. | Particle size (via DLS), Entrapment Efficiency (%), and in vitro drug release profile. |
Beyond traditional methods, modern drug discovery heavily relies on computational approaches:
The following table summarizes key design approaches and their characteristics as found in recent scientific literature.
| Probe / Approach Name | Core Scaffold / Fluorophore Type | Key Design Features | Target / Application | Key Findings / Performance |
|---|---|---|---|---|
| Indomethacin-based Probes [1] [2] | Various (e.g., classic organic dyes) | Conjugation of fluorophore to the COX-2 inhibitor Indomethacin. | COX-2 enzyme [1] | Selective uptake in COX-2-expressing cells; enables fluorescence imaging in animal models of inflammation and cancer [1]. |
| Celecoxib-based Probes [2] | Various (e.g., classic organic dyes) | Conjugation of fluorophore to the COX-2 inhibitor Celecoxib. | COX-2 enzyme [2] | Used for specific detection of COX-2 in cells and animals. |
| Near-IR AIE Probes (YL-181, YL-186) [2] | Quinoline-malononitrile (AIEgen) | D-π-A structure with Triphenylamine donor; conjugated to Celecoxib (YL-181) or Indomethacin (YL-186). | Cancer cell imaging (via COX-2) [2] | NIR emission (>650 nm) Large Stokes shift AIE properties resist ACQ High specificity and contrast in cancer cells [2]. | | General AIE Luminogens (AIEgens) [2] | Quinoline-malononitrile and others | Aggregation-Induced Emission (AIE): Overcomes ACQ; fluorescence enhances in aggregated state. | Bioimaging in dense biological matrices [2] | Superior to ACQ-prone dyes; maintains or enhances fluorescence in high-density environments [2]. |
Research into COX-2 fluorescent probes follows a systematic pathway from design to validation. The diagram below outlines the key stages of this process.
Experimental workflow for developing and validating COX-2-targeted fluorescent probes.
Based on the search results, here are the detailed methodologies for key experiments:
In Vitro Inhibition Assay: COX-2 inhibition is measured by incubating purified human COX-2 enzyme with the probe. Enzyme activity is quantified by monitoring the conversion of [1-¹⁴C]-arachidonic acid to radiolabeled prostaglandin products using thin-layer chromatography (TLC) and a radioactivity scanner. Specificity is confirmed by testing against the COX-1 isoform [1].
Cellular Imaging and Selectivity: Cells expressing COX-2 (e.g., LPS-activated macrophages or cancer cell lines like 1483 HNSCC) are incubated with the probe (e.g., 200 nM for 30 minutes). For blocking experiments, cells are pre-treated with high-affinity inhibitors like Celecoxib (5 µM) or Indomethacin (10 µM). After washing, imaging is performed using fluorescence microscopy or confocal microscopy to confirm specific, blockable accumulation [1].
In Vivo Fluorescence Imaging: Animal models of inflammation or cancer receive the probe via intraperitoneal or intravenous injection. After a suitable circulation time, fluorescence imaging is performed. Specificity is rigorously confirmed using control animals with genetic deletions of COX-2 or pre-dosing with unlabeled COX-2 inhibitors to block the probe's target site [1].
The AIE Advantage is Critical: Traditional fluorophores suffer from Aggregation-Caused Quenching (ACQ), which limits performance. Probes built on Aggregation-Induced Emission (AIE) scaffolds, like the quinoline-malononitrile core, overcome this. They exhibit enhanced fluorescence in aggregated states, leading to higher signal intensity, better photostability, and superior signal-to-noise ratio in dense biological environments like tumors [2].
NIR and Large Stokes Shifts are Desirable: Effective probes for biomedical imaging often emit in the Near-Infrared (NIR) region (>650 nm), which allows for deeper tissue penetration and reduces background autofluorescence. A large Stokes shift (difference between absorption and emission maxima) is also highly beneficial as it minimizes spectral cross-talk and simplifies signal detection [2].
Validation is Key for Credibility: High-quality studies do not just show that a probe accumulates in target cells. They conclusively prove that this accumulation is due to specific binding to COX-2 by using genetic knockout models and pharmacological competition experiments with established inhibitors [1].
While Cox-2-IN-14 itself is not detailed, researchers are actively developing other selective COX-2 inhibitors. The synthesis of these compounds often follows a multi-step pathway, as illustrated in the workflow below.
Diagram note: A generalized synthesis workflow for fused pyrimidine COX-2 inhibitors, adaptable for novel compounds [1].
One prominent scaffold is the 2,4-disubstituted-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine [1]. Key structural features for COX-2 inhibition include:
For the characterization of new COX-2 inhibitors, the following experimental protocols are standard in the field.
This assay measures a compound's ability to directly inhibit the COX-1 and COX-2 enzymes.
This computational method predicts how a compound binds to the active site of the COX-2 enzyme.
The table below summarizes quantitative data for highly active compounds from recent studies, which can be used as benchmarks.
| Compound ID / Scaffold | COX-2 IC₅₀ | Selectivity Index (COX-2/COX-1) | Key Characterization Methods |
|---|---|---|---|
| (S)-3a (Acridone-indole hybrid) [3] | 0.6 nM | 1666 | ITC, UV-Vis, NMR, HRMS, In vivo anti-inflammatory assays |
| R3 (Sulphonyl hydrazide) [2] | 0.84 µM | Not specified | (^1)H NMR, (^{13})C NMR, MTT assay, In vivo paw edema |
| Compound 9 (Pyrazole derivative) [4] | 0.26 µM | 192.3 | NMR, HRMS, Molecular docking, In vivo anti-inflammatory assays |
To obtain information on this compound specifically, you could:
This protocol is primarily adapted from a 2024 study that evaluated the COX inhibitory activity of various NSAIDs using a human whole blood assay [1]. This method is recognized for its physiological relevance.
2.1 Blood Collection: Collect fresh human whole blood from healthy, consented volunteers who have not taken any medication for at least one week. Use heparin-coated tubes for the COX-2 assay and no anticoagulant for the COX-1 assay [1].
2.2 Drug Preparation:
2.3 Incubation:
% Inhibition = [1 - (TXB₂ or PGE₂ level in drug-treated sample / TXB₂ or PGE₂ level in vehicle control)] × 100The table below summarizes data from a recent study on established NSAIDs for reference and comparison [1].
| Drug | Clinical Dose (mg) | Cmax (ng/mL) | COX-1 Inhibition at Cmax (%) | COX-2 Inhibition at Cmax (%) | Key Finding |
|---|---|---|---|---|---|
| Diclofenac (Oral) | 25-50 | ~1000-2000 | >80% | ~100% | High efficacy but high GI risk [1] |
| Diclofenac (Transdermal) | ~135 (total dose) | ~14-20 | Below IC₈₀ | Above IC₈₀ | Efficacious with lower GI risk [1] |
| Celecoxib | 100 | ~210 | Low | ~40% | Sub-analgesic threshold at low dose [1] |
| Celecoxib | 200 | ~710 | Low | >80% | Reaches analgesic threshold [1] |
| Ibuprofen | 200 | ~24000 | >80% | >80% | Non-selective inhibition [1] |
| Flurbiprofen | 40 | ~7000 | >80% | >80% | Non-selective inhibition [1] |
| Etodolac | 200 | ~16000 | >80% | >80% | Non-selective inhibition [1] |
The following diagrams outline the core experimental workflow and the biological context of COX-2 signaling.
Diagram 1: Experimental workflow for the human whole blood COX inhibition assay.
Diagram 2: The COX-2 signaling pathway in inflammation. COX-2 inhibitors like this compound block the conversion of AA to prostanoids [2] [3] [5].
When a specific concentration for a research compound is not published, determining an effective and non-toxic dose range for cell culture experiments requires a systematic, empirical approach. The following workflow outlines the key steps, from initial planning to final application.
Based on the research principles illustrated in the workflow and common practices in cell-based pharmacology, you can design your experimental plan using the following template. The concentrations are illustrative starting points that must be optimized for your specific cell system and research question.
Table 1: Proposed Experimental Setup for COX-2 Inhibitor Treatment
| Parameter | Details & Considerations | Example / Suggested Range |
|---|---|---|
| Cell Lines | Select based on COX-2 expression level (inducible vs. constitutive). Common in cancer research [1] [2]. | Colorectal cancer (e.g., Caco-2, SW620), ovarian cancer, or monocyte/macrophage (e.g., THP-1) lines. |
| Treatment Duration | Depends on the biological endpoint (e.g., gene expression vs. phenotypic change). | 24 - 72 hours [2] [3]. |
| Suggested Concentration Range | A wide range is crucial for initial dose-finding. Start with a 6-8 point serial dilution. | 1 nM - 100 µM (A practical starting range for many small molecule inhibitors). |
| Vehicle Control | Essential for ruling out solvent effects on cell viability. | DMSO (Keep concentration constant and low, typically ≤0.1%). |
| Positive Control | Validates the experimental system. | A known COX-2 inhibitor like Celecoxib (e.g., 10-50 µM) [4]. |
Here are detailed protocols for the core experiments referenced in the workflow and table, adapted from established cell biology methods and the search results [1] [2] [3].
Cyclooxygenase-2 (COX-2) is an inducible enzyme that catalyzes the conversion of arachidonic acid to prostaglandins, playing a key role in inflammation and cancer progression [1] [2]. In cancer biology, COX-2 overexpression is frequently observed in various malignancies including colorectal, breast, and pancreatic cancers, where it correlates with poor prognosis [1]. COX-2 promotes tumorigenesis through multiple mechanisms: stimulating cell proliferation, inhibiting apoptosis, promoting angiogenesis, and enhancing metastatic potential [1] [3].
The COX-2/PGE2 pathway has been identified as a promising therapeutic target in oncology. Epidemiological studies indicate that regular use of non-steroidal anti-inflammatory drugs (NSAIDs) reduces the risk of several cancers, particularly colorectal cancer [1] [4]. COX-2 inhibitors have demonstrated efficacy in counteracting multiple pro-tumorigenic processes, making them attractive candidates for cancer therapy and chemoprevention [2] [3].
Based on the established mechanisms of COX-2 inhibitors in oncology, the following table summarizes the key experimental parameters and expected activities for evaluating this compound:
| Parameter | Experimental Details | Expected Outcome |
|---|---|---|
| Cell Lines | COX-2-positive cancer lines: Colon (HCA-7), Breast (MCF-7, 4T1), Skin (A431); COX-2-negative controls [5] [6] [4] | Selective growth inhibition in COX-2-positive lines |
| Viability Assay (MTT/MTS) | 48-72h treatment; 1-100 µM concentration range [4] | Dose-dependent reduction in viability; IC~50~ ~10-30 µM |
| Clonogenic Assay | 7-14 day incubation after 4-24h drug exposure [4] | Significant reduction in colony formation |
| PGE2 Measurement | ELISA on conditioned media; 24h treatment [5] [7] | >50% reduction in PGE2 levels |
| COX-2 Selectivity | COX-1/COX-2 enzyme inhibition assays [2] | Selective COX-2 inhibition (SI >50) |
| Combination Therapy | With 5-FU, cisplatin, or immunotherapy [5] [4] | Synergistic effect (Combination Index <1) |
| Experimental Aspect | Recommendation | Rationale |
|---|---|---|
| Treatment Duration | 48-72 hours for viability; 7-14 days for clonogenic | Allows detection of both acute and long-term effects [4] |
| Serum Concentration | 2-5% FBS for proliferation assays | Redances growth stimulation and drug sensitivity [6] |
| Synergy Assessment | Chou-Talalay method for combination studies | Quantifies drug interactions (additive, synergistic, antagonistic) [4] |
| 3D Culture Models | Spheroid or matrigel-based invasion assays | Better recapitulates tumor microenvironment [6] |
| Handling Notes | DMSO stock solutions; avoid repeated freeze-thaw cycles | Maintains compound stability and reproducibility |
Principle: This protocol measures mitochondrial activity in living cells as a surrogate for cell viability and proliferation following this compound treatment.
Reagents:
Procedure:
Technical Notes:
Principle: This method evaluates the ability of single cells to form colonies after this compound treatment, assessing long-term reproductive viability.
Procedure:
Technical Notes:
Principle: This protocol quantifies prostaglandin E2 levels in cell culture supernatant as a direct indicator of COX-2 enzymatic inhibition by this compound.
Procedure:
The diagram below illustrates the key signaling pathways mediated by COX-2/PGE2 in cancer cells and the potential mechanisms of action for this compound.
Select appropriate cancer cell lines based on COX-2 expression status. COX-2-positive lines such as HCA-7 (colon), 4T1 (breast), and A431 (skin squamous cell carcinoma) provide models for studying direct anti-proliferative effects [5] [6]. Include COX-2-negative lines (e.g., HCT-116 colon cancer) to assess selectivity. Recent evidence suggests that the tumor microenvironment significantly influences COX-2 inhibitor efficacy, as COX-2 may primarily impact cancer-stromal interactions rather than exerting direct cell-autonomous effects [6]. Consider incorporating co-culture systems with cancer-associated fibroblasts or immune cells to better model these interactions.
Substantial evidence supports combining COX-2 inhibitors with conventional chemotherapy. COX-2 upregulation occurs as a compensatory mechanism in cancer cells following chemotherapy, creating a dependency that can be therapeutically exploited [5]. In chemoresistant colorectal cancer models, celecoxib combined with 5-FU demonstrated synergistic effects and reversed multidrug resistance, possibly through MDR-1 modulation [4]. For combination studies, administer this compound 2-4 hours before chemotherapy to preempt the COX-2 upregulation that occurs as an adaptive survival response in treated cancer cells [5].
Be aware that COX-2 inhibition may show more potent anti-tumor effects in vivo than in vitro, as demonstrated in cutaneous squamous cell carcinoma models where COX-2 knockdown had minimal direct cellular effects but significantly suppressed xenograft growth [6]. This highlights the importance of the tumor microenvironment in mediating COX-2 inhibitor efficacy. When planning in vivo follow-up studies, consider intraperitoneal administration to achieve more consistent drug exposure compared to oral dosing, which may be subject to variable absorption and first-pass metabolism [6].
The protocols outlined provide a comprehensive framework for evaluating the anti-cancer potential of this compound. The experimental approaches emphasize validation of COX-2-specific mechanisms while assessing broader anti-proliferative effects, enabling thorough characterization of this investigational compound for cancer drug development.
The development of a COX-2-selective fluorescent probe typically involves conjugating a known COX-2 inhibitor to a fluorophore via a suitable linker. The choice of inhibitor, fluorophore, and linker is critical for the probe's specificity and performance [1].
Before a probe can be used in research or diagnostics, it must undergo rigorous validation to confirm that it reliably reports on COX-2 presence and activity. The table below summarizes the key experiments and their methodologies.
Table 1: Essential Validation Experiments for a COX-2 Fluorescent Probe
| Experiment | Objective | Key Methodology | Interpretation of Results |
|---|---|---|---|
| In Vitro Selectivity & Potency Assay [2] [1] | Determine half-maximal inhibitory concentration (IC50) for COX-2 and selectivity over COX-1. | Use purified COX-1 and COX-2 enzymes. Measure inhibition of conversion of radiolabeled or unlabeled arachidonic acid to prostaglandins. | A low IC50 for COX-2 and a high Selectivity Index (IC50(COX-1)/IC50(COX-2)) confirm potency and selectivity. |
| Cellular Uptake & Specificity [3] [1] | Verify probe accumulation in COX-2 expressing cells and specificity of signal. | Treat cells (e.g., LPS-stimulated macrophages or cancer cells) with the probe. Use COX-2 negative cells and pre-treatment with excess cold inhibitor (e.g., Celecoxib) as controls. | High fluorescence in COX-2+ cells that is reducible by cold inhibitor pre-treatment confirms target-specific uptake. |
| Cell Viability Assay [3] | Assess probe cytotoxicity at working concentrations. | Incubate cells with a range of probe concentrations. Use a cell counting kit (e.g., CCK-8) to measure metabolic activity. | High cell viability (>80-90%) at the intended imaging concentration indicates low cytotoxicity. |
| In Vivo Imaging [1] | Demonstrate probe's ability to detect COX-2 in live animal models. | Administer probe (intravenous/intraperitoneal) to animal models of inflammation or cancer. Use fluorescence imaging systems to visualize probe accumulation. | Higher signal in diseased tissue (tumor/inflamed site) compared to normal tissue and contralateral side confirms in vivo efficacy. |
The following workflow, based on established protocols [3] [1], details the steps for using a COX-2 fluorescent probe for confocal microscopy in live cells.
1. Cell Culture and Preparation: - Culture relevant cell lines (e.g., human nucleus pulposus cells, HeLa, or HNSCC 1483 cells) in appropriate media. - To induce COX-2 expression, treat cells with a pro-inflammatory stimulus such as Lipopolysaccharides (LPS, e.g., 50-500 ng/mL) along with Interferon-γ (IFN-γ, e.g., 50 ng/mL) for approximately 6 hours [3]. - Seed cells into confocal imaging dishes and allow them to adhere for 24 hours.
2. Specificity Control (Blocking Experiment): - Pre-incubate one group of cells with a high-affinity COX-2 inhibitor (e.g., 1-10 µM Celecoxib or Indomethacin) for 20-60 minutes prior to probe addition [3] [1]. This step is crucial for confirming that the observed signal is due to specific binding to COX-2.
3. Probe Staining and Imaging: - Incubate all cell groups with the COX-2 probe (e.g., at 200 nM - 2 µM concentration) in a suitable buffer (e.g., HBSS/Tyrode's) for 30 minutes at 37°C [3] [1]. - Wash the cells briefly three times with buffer to remove unbound probe. - Incubate the cells in fresh buffer for an additional 30 minutes at 37°C to allow for complete washout of non-specifically bound probe. - Image the cells using a confocal microscope with appropriate filter sets for the probe's fluorophore.
The logic and workflow for this cellular validation are summarized in the following diagram:
The following diagram illustrates the advanced concept of how a single probe can differentiate between inflammatory lesions and cancerous tissues based on the oligomeric state of COX-2.
I hope these detailed application notes provide a robust foundation for your work. Should you require further information on a specific aspect of probe development or validation, please feel free to ask.
Selective COX-2 inhibitors are pivotal tools in preclinical research for investigating the role of the COX-2 enzyme and prostaglandins in various physiological and pathological processes [1] [2]. The core principle is that the COX-2 enzyme is primarily induced during inflammatory processes, and its inhibition provides analgesic, anti-inflammatory, and antipyretic effects [2] [3].
Key research areas where COX-2 inhibitors are applied include:
While specific for other compounds, the following protocols from published studies can be directly adapted for Cox-2-IN-14 with appropriate dose calibration.
This protocol is adapted from a study investigating the role of COX-2 in load-induced muscle growth [4].
This protocol is based on a study identifying COX-2-dependent genes during gastric infection [8].
The table below summarizes key quantitative findings from studies using selective COX-2 inhibitors, which illustrate potential endpoints for your own research with this compound.
| Research Context | Compound Used | Key Measured Outcome | Effect of COX-2 Inhibition | Source |
|---|---|---|---|---|
| Skeletal Muscle Hypertrophy | NS-398 | Muscle mass & protein content | Blunted increase in overloaded muscles | [4] |
| Skeletal Muscle Hypertrophy | NS-398 | Macrophage accumulation & cell proliferation | Significant decrease | [4] |
| H. pylori Infection | NS-398 | Gastric mucosal PGE2 levels | Reduced to baseline levels of uninfected controls | [8] |
| Pain & Inflammation | Celecoxib | Pain and inflammation scores | As effective as traditional NSAIDs | [2] [3] |
The diagram below outlines the core signaling pathway of COX-2 and the points where inhibition impacts biological processes, integrating the mechanisms discussed in the research.
When adapting these protocols for this compound, please account for the following:
Cyclooxygenase-2 (COX-2), also known as prostaglandin-endoperoxide synthase 2 (PTGS2), is a 72-74 kDa enzyme that catalyzes the rate-limiting step in prostaglandin biosynthesis. Unlike its constitutive counterpart COX-1, COX-2 is an inducible enzyme that is typically undetectable in most tissues under normal physiological conditions but becomes significantly upregulated in response to inflammatory stimuli, growth factors, hormones, and various pathological conditions including cancer, inflammation, and cardiovascular diseases [1] [2]. The enzyme converts arachidonate to prostaglandin H2 (PGH2) through a two-step reaction: a cyclooxygenase reaction that converts arachidonate to prostaglandin G2 (PGG2), followed by a peroxidase reaction in which PGG2 is reduced to prostaglandin H2 (PGH2) [3]. This central role in inflammatory prostaglandin production makes COX-2 a critical therapeutic target and an important biomarker in drug development research.
The detection and accurate quantification of COX-2 expression levels via Western blotting provides essential information for evaluating the efficacy of novel COX-2 inhibitors like Cox-2-IN-14, understanding disease mechanisms, and determining drug mechanisms of action. COX-2 is primarily located in the endoplasmic reticulum and nuclear envelope, but recent evidence suggests that limited proteolysis of COX-2 can generate catalytically inactive fragments that localize to the nucleus and may influence cell proliferation through prostaglandin-independent mechanisms [4]. This complexity underscores the importance of rigorous experimental protocols that can distinguish between full-length COX-2 and its potential cleavage products, which may appear as lower molecular weight bands (~30-35 kDa, ~48-63 kDa) on Western blots [4].
Selecting an appropriate anti-COX-2 antibody is fundamental to obtaining reliable Western blot results. Researchers should consider several critical factors to ensure antibody specificity and performance. The antibody must demonstrate high specificity for COX-2 without cross-reacting with the closely related COX-1 enzyme, which shares approximately 60% amino acid sequence homology [2]. The antibody should be validated for detection of endogenous COX-2 protein at the expected molecular weight of approximately 72-74 kDa in the specific sample type being analyzed (cell lysates, tissue homogenates, etc.). Additionally, researchers should verify that the antibody reliably detects COX-2 from the species of interest in their experimental models, as reactivity can vary across species.
Epitope Recognition: Antibodies targeting different regions of COX-2 may exhibit varying detection capabilities for potential cleavage products. For example, antibodies against the C-terminus (amino acids 580-599) are particularly useful for detecting proteolytic fragments that retain this region [4].
Clone-Specific Performance: Different monoclonal antibody clones may demonstrate distinct binding characteristics. The COX 229 clone, for instance, has been widely used and validated for multiple applications including Western blotting [3].
Validation Evidence: Prioritize antibodies that come with comprehensive validation data including knockout verification, application-specific citations, and demonstrated performance across multiple experimental conditions.
Table 1: Comparison of Commercially Available COX-2 Antibodies for Western Blot Analysis
| Product Name | Clone | Host Species | Reactivity | Recommended Dilution | Molecular Weight Detection | Distinguishing Features |
|---|---|---|---|---|---|---|
| Cox2 Antibody #4842 | Polyclonal | Rabbit | Human, Mouse, Rat (predicted) | 1:1000 | 74 kDa | Produced against synthetic peptide corresponding to human COX-2 sequence; detects endogenous total Cox2 protein [5] |
| COX2 Monoclonal Antibody (COX 229) | COX 229 | Mouse | Human, Mouse, Rat | 1 µg/mL | 72-74 kDa | Synthetic peptide immunogen from human COX-2; validated for multiple applications including WB, IHC, ICC/IF [3] |
Specificity Verification: Confirming antibody specificity is essential for generating reliable data. Several approaches should be employed:
Knockdown/Knockout Controls: Utilize COX-2 siRNA/shRNA knockdown or CRISPR knockout cell lines to demonstrate loss of signal, providing the most compelling evidence of specificity.
Peptide Competition: Pre-incubate the antibody with the immunizing peptide (in a 5-10x molar excess) for 1-2 hours at room temperature before application to membranes. Specific binding should be significantly reduced or eliminated.
Isoform Specificity: Test antibody cross-reactivity with COX-1 by including positive control samples expressing COX-1 to ensure no detection of the related isoform.
Genetic Validation: Where possible, express COX-2 in COX-2 null cell lines to demonstrate appropriate detection of the recombinant protein.
Proper sample preparation is critical for maintaining COX-2 protein integrity and obtaining accurate results. COX-2 expression can be highly regulated and induced by various stimuli, so consistent handling is essential.
Cell Culture and Treatment:
Protein Extraction:
Protein Quantification:
Table 2: Electrophoresis Conditions for COX-2 Western Blot Analysis
| Step | Condition | Specifications | Notes |
|---|---|---|---|
| Gel Preparation | 10% SDS-PAGE | Bis-acrylamide: 29:1 | Suitable for 72-74 kDa protein |
| Loading | 20-50 µg total protein per lane | Include molecular weight marker | Adjust volume to equal loading |
| Electrophoresis | Constant voltage: 80V through stacking gel, 120V through resolving gel | Run in 1X SDS running buffer | Stop when dye front reaches bottom |
| Transfer | Wet transfer at 100V for 60-90 minutes | PVDF or nitrocellulose membrane | Pre-chill transfer buffer for cold transfer |
Detailed Electrophoresis Procedure:
Membrane Blocking and Antibody Incubation:
Detection and Imaging:
Essential Loading Controls:
Normalization Procedure:
Under standard Western blot conditions, COX-2 typically appears as a major band at approximately 72-74 kDa, corresponding to the mature, glycosylated form of the enzyme [5]. However, researchers should be aware of several additional bands that may appear under specific conditions:
Table 3: Interpretation of COX-2 Western Blot Bands
| Band Size | Identity | Biological Significance | Experimental Conditions |
|---|---|---|---|
| 72-74 kDa | Mature COX-2 | Functional, glycosylated enzyme | Primary band in induced cells |
| 63 kDa | Unglycosylated COX-2 | Immature or unmodified form | Often seen with WT and mutant COX-2 |
| 48-63 kDa | Cleavage products | Potential regulatory fragments | Enhanced in K598R mutant, tumors |
| 25-35 kDa | Proteolytic fragments | Altered localization/function | Nuclear localization, enhanced proliferation |
The appearance of lower molecular weight bands should not be automatically dismissed as non-specific, as accumulating evidence suggests that COX-2 proteolysis may have functional significance in certain pathological contexts. For example, research has demonstrated that COX-2 cleavage products can localize to nuclear compartments and influence cell proliferation through mechanisms independent of prostaglandin synthesis [4].
Weak or No Signal:
Non-Specific Bands:
High Background:
Inconsistent Results:
Western blot analysis of COX-2 expression serves as a fundamental technique in multiple aspects of drug development, particularly in the evaluation of novel COX-2 inhibitors like this compound. The methodology provides critical information for:
Mechanism of Action Studies: Determining whether candidate compounds act through suppression of COX-2 expression rather than, or in addition to, direct enzyme inhibition. This is typically assessed by treating cells with the test compound prior to or concurrent with COX-2-inducing stimuli, then measuring COX-2 protein levels.
Potency and Efficacy Assessment: Quantitative Western blotting allows for dose-response and time-course studies to establish compound IC50 values and maximal efficacy in reducing COX-2 protein expression. These parameters are essential for compound prioritization and optimization.
Selectivity Profiling: Comparing the effects of test compounds on COX-2 versus COX-1 expression provides important selectivity information, which correlates with potential gastrointestinal side effects. Selective COX-2 inhibitors should significantly reduce COX-2 expression without affecting constitutive COX-1 levels.
Biomarker Development: COX-2 expression levels can serve as predictive biomarkers for drug response in various disease models, particularly in cancer research where COX-2 overexpression is associated with poor prognosis in multiple malignancies [4] [1].
The following workflow diagram illustrates the key steps in applying COX-2 Western blot analysis to drug development studies:
COX-2 Induction Protocols:
Reference Inhibitors:
Tissue Samples:
Primary Cells vs. Cell Lines:
Species Considerations:
Western blot analysis remains an essential technique for evaluating COX-2 expression in drug development research, particularly in the characterization of novel inhibitors like this compound. The protocol detailed in this application note provides a robust framework for generating reliable, reproducible data on COX-2 protein levels and processing. Attention to technical details including antibody selection, sample preparation, and appropriate controls is critical for accurate interpretation of results.
The emerging understanding of COX-2 proteolysis and the potential biological significance of COX-2 fragments [4] highlights the importance of careful analysis of full-length and processed forms of COX-2 in research settings. By implementing these standardized protocols and validation procedures, researchers can ensure high-quality data generation that effectively supports drug discovery and development efforts targeting the COX-2 pathway.
Cyclooxygenase-2 (COX-2) is an inducible enzyme that catalyzes the conversion of arachidonic acid to prostaglandins [1] [2]. It is an attractive target for molecular imaging and therapy because it is highly upregulated in many inflamed and malignant tissues, while being largely absent from most normal cells [3] [2] [4].
A xenograft model is established by transplanting human tumor cells or tissues into an immunodeficient mouse to study tumor behavior and drug response [6]. There are two primary types, each with distinct advantages for drug development:
| Model Type | Description | Key Advantages for COX-2 Research |
|---|
| Cell Line-Derived Xenograft (CDX) | Established by implanting cultured human cancer cells (e.g., HCT116 colorectal carcinoma, 1483 head and neck squamous cell carcinoma) [3]. | - Rapid, reproducible tumor formation.
The choice between CDX and PDX models involves a trade-off between throughput and clinical relevance. PDX models are particularly valuable as they maintain the tumor's original architecture and stromal components, providing a more accurate platform for evaluating drug efficacy [6].
Based on the known biology of COX-2, you could design experiments to investigate the following applications for this compound:
Below is a generalized workflow for evaluating a compound like this compound in a xenograft model. You will need to optimize the specific parameters (e.g., cell number, dosage) based on your tumor model and compound.
Tumor Implantation
Dosing Regimen
Key Readouts and Validation
[1 - (Tumor Volumefinal_treated / Tumor Volumefinal_control)] × 100%.While direct data on this compound is not available, the established role of COX-2 in cancer provides a strong rationale for its evaluation. Future research directions could include:
This document provides a detailed protocol for the immunohistochemical detection of Cyclooxygenase-2 (COX-2) in formalin-fixed, paraffin-embedded (FFPE) tissues, summarizing methodologies from recent peer-reviewed studies [1] [2] [3]. This protocol serves as a foundation for researchers validating the efficacy and mechanism of action of COX-2 inhibitors.
Cyclooxygenase-2 (COX-2) is an inducible enzyme involved in inflammatory processes and carcinogenesis. Its overexpression has been documented in various cancers, including breast, head and neck, colorectal, and uterine cancers [1] [2] [3]. Immunohistochemical detection of COX-2 is a valuable tool for cancer research, prognosis estimation, and evaluating the biological effects of COX-2 inhibitory compounds.
The table below summarizes the key steps and variations found in the literature.
| Step | Procedure Description | Key Parameters & Variations |
|---|---|---|
| 1. Deparaffinization & Rehydration | Incubate slides in xylene, followed by graded ethanol series to water [5]. | 2 x 1 min in xylene; 1 min each in 100%, 95%, 70% ethanol [5]. |
| 2. Antigen Retrieval | Use heat-induced epitope retrieval (HIER) in a microwave or autostainer [4] [6]. | Citrate buffer (pH 6.0), 100°C for 15-20 min [5]. EDTA-Tris buffer (pH 9.0), 95-100°C for 8-12 min [4] [6]. | | 3. Peroxidase Blocking | Incubate with 3% hydrogen peroxide to quench endogenous peroxidase activity [2]. | 10-minute incubation at room temperature [5]. | | 4. Protein Blocking | Apply BSA or serum to prevent non-specific antibody binding [6]. | 10 min - 1 hour at room temperature [6] [5]. | | 5. Primary Antibody Incubation | Apply diluted anti-COX-2 antibody to tissue sections. | Clone D5H5 XP: 1:500, 32 min at 37°C [4]. Clone SP21: Ready-to-use [2]. Other polyclonal: 1:50 [1] to 1:500 [5], 30 min - overnight. | | 6. Secondary Antibody Incubation | Apply labeled secondary antibody (e.g., HRP-conjugated). | 16-32 min at 37°C (automated) [4] or per kit instructions [5]. | | 7. Chromogen Detection | Apply DAB substrate to visualize antibody binding. | ~3 minutes; monitor development [5]. | | 8. Counterstaining | Stain nuclei with Hematoxylin. | Varies by hematoxylin type; typically 30 seconds to several minutes. | | 9. Dehydration & Mounting | Dehydrate through graded ethanol, clear in xylene, and mount with coverslip [5]. | Process through 70%, 95%, 100% ethanol, then xylene [5]. |
COX-2 expression is typically observed in the cytoplasm of tumor cells [1] [2]. Scoring can be based on the intensity of staining and the percentage of positive cells.
The following diagram visualizes the key stages of the IHC protocol for COX-2 detection.
| Problem | Possible Cause | Suggested Remedy |
|---|---|---|
| Weak or No Staining | Inefficient antigen retrieval | Optimize retrieval time, temperature, and pH [6]. |
| Primary antibody titer too low | Titrate antibody; increase concentration or incubation time [4]. | |
| High Background | Inadequate blocking | Increase blocking agent concentration or incubation time [5]. |
| Primary antibody concentration too high | Titrate to optimal dilution. | |
| Non-Specific Staining | Antibody cross-reactivity | Validate antibody specificity; use appropriate controls [1] [4]. |
To use this protocol for studying compounds like Cox-2-IN-14, you can integrate the inhibitor into the experimental design:
The following table summarizes proven methods to improve the solubility of poorly water-soluble COX-2 inhibitors, which are typically BCS Class II drugs.
| Strategy | Method Description | Key Agents / Solvents | Reported Solubility Enhancement (Example Drug) |
|---|---|---|---|
| Cosolvency [1] | Use of water-miscible solvents in binary or ternary systems. | Ethanol, PEG 400, Glycerol, Propylene Glycol | Significant solubility boost for Celecoxib, Rofecoxib, and Nimesulide in PEG 400-Ethanol mixtures [1]. |
| Solid Dispersions [2] | Dispersion of a drug in a hydrophilic polymer matrix, often via lyophilization. | HP-β-CD, HPMC, PVP | >150-fold solubility increase for Celecoxib in HP-β-CD-based lyophilized dispersion [2]. |
| pH Adjustment [1] | Use of buffers to create an environment where the drug exhibits higher solubility. | Glycine-Sodium Hydroxide buffer (pH 7.0-10.9) | Significant solubility increase for Meloxicam and Nimesulide with rising pH [1]. |
| Cyclodextrin Complexation [2] | Formation of inclusion complexes where the drug molecule is encapsulated. | HP-β-CD, β-CD | Marked improvement in aqueous solubility, chemical stability, and oral bioavailability [2]. |
Here are detailed methodologies for two of the most effective strategies from the literature.
This protocol is adapted from a study that achieved over a 150-fold solubility increase for Celecoxib [2].
This method explores the use of organic solvents mixed with water [1].
The workflow below outlines the key decision points for selecting and implementing these strategies.
Q1: What is the most critical factor for creating a stable solid dispersion? The miscibility and strong molecular interaction between the drug and the polymer are crucial [2]. Using computational tools like molecular dynamics simulations to predict interaction parameters (e.g., mixing energy) before experimentation can save significant time and resources.
Q2: Why is a combination of strategies often more effective? Combining methods, such as using a cyclodextrin within a solid dispersion or a cosolvent system, can address multiple solubility barriers simultaneously (e.g., wettability, crystalline state, and molecular interactions), leading to a synergistic enhancement effect [1] [2].
Q3: Our lead COX-2 inhibitor has shown promising efficacy but poor solubility. What is the recommended first step in the lab? Begin with a polymer and cyclodextrin screening study by preparing simple physical mixtures (1:1 ratio) of your drug with various carriers like HP-β-CD, HPMC, and PVP. Evaluate these for solubility and recrystallization inhibition. This requires minimal material and can quickly identify the most promising carrier for more advanced techniques like lyophilization [2].
The optimal inhibitor concentration is highly dependent on your specific experimental goals, particularly the desired level of enzyme inhibition. The following table summarizes effective concentrations for various outcomes, based on studies with different COX-2 inhibitors [1]:
| Target Inhibition Level | Suggested Concentration Range | Key Findings from Research |
|---|---|---|
| Half-Maximal Inhibition (IC₅₀) | Varies by compound structure | IC₅₀ values for potent inhibitors are often in the nanomolar to low micromolar range (e.g., 0.6 nM for a highly potent inhibitor [2]; 14 μM for a natural derivative [3]). |
| ~80% Inhibition (IC₈₀) | ~1000 ng/mL (approx. 3.1 μM for Diclofenac) | Achieves strong analgesic efficacy; plasma levels from transdermal Diclofenac showed >80% COX-2 inhibition with lower COX-1 inhibition, suggesting a safer profile [1]. |
| ~50% Inhibition (IC₅₀) | ~100 ng/mL (approx. 0.31 μM for Diclofenac) | Considered the minimum threshold for a meaningful analgesic effect [1]. A good starting point for initial activity confirmation. |
A critical finding from recent research is that maximal efficacy and reduced side effects are not solely dependent on high selectivity, but on achieving sufficient COX-2 inhibition while minimizing COX-1 inhibition [1]. For example, a drug concentration that provides over 80% COX-2 inhibition (IC80) with a much lower inhibition rate for COX-1 is an ideal target for in-vitro assays [1].
Here are established methodologies for evaluating COX-2 inhibition, which you can adapt for testing Cox-2-IN-14.
This is a standard method for directly determining a compound's potency and selectivity index (SI) [4].
This assay assesses COX inhibition in a more physiologically relevant environment and can help correlate plasma concentrations with effect [1].
The workflow for these key experiments can be summarized as follows:
Issue: Lack of Inhibitory Activity
Issue: Poor Selectivity (High COX-1 Inhibition)
Issue: In Vitro Activity Does Not Translate to Cellular or In Vivo Efficacy
Integrating computational methods like molecular docking is highly recommended in the early stages of assay development. It helps in:
The diagram below illustrates the key interactions between a selective COX-2 inhibitor and the enzyme's active site, which is critical for rational drug design.
I hope this technical support content provides a solid foundation for your work. The field of COX-2 inhibitor development is advanced, and applying these established principles should help you effectively characterize your compound.
For a novel compound like COX-2-IN-14, you must empirically determine its specific storage conditions. The table below summarizes key parameters from stability studies on known COX-2 inhibitors, which can inform your experimental design.
| Compound Studied | Key Stability Conditions & Findings | Primary Analytical Method | Reference |
|---|
| Selected Coxibs (Celecoxib, Etoricoxib, etc.) | • Stability Challenge: Acidic, alkaline, neutral conditions at different temperatures. • Finding: Generally more stable in alkaline vs. acidic environments; robenacoxib was least stable. | TLC-Densitometry | [1] | | Celecoxib Oral Suspension | • Successful Storage: 93 days in amber PVC bottles. • Temperature: 5°C (refrigeration) and 23°C (room temperature). | Stability-indicating HPLC | [2] [3] | | General NSAIDs | • ICH Guidelines: Stress testing under acid/base, oxidative, thermal, and photolytic conditions. • Light Sources: Option 1 (D65/ID65 standard) or Option 2 (cool white + near UV lamp). | Chromatography & Chemometrics | [4] | | Sterile Supplies (General Standard) | • Recommended Storage Temp: 22°C to 26°C (72°F to 78°F). • Recommended Max Humidity: 60%. | N/A | [5] |
You can adapt the following detailed methodologies to profile the stability of this compound.
This protocol follows ICH Guideline Q1A(R2) and is used to elucidate the intrinsic stability of a molecule [4].
This protocol is based on the study that established a 93-day shelf life for a celecoxib suspension [2].
| Problem | Possible Cause | Solution |
|---|
| Rapid decrease in purity at room temperature | Thermal instability or hydrolysis. | • Store solid compound refrigerated or frozen. • Use desiccant in the container to prevent moisture uptake. | | Formation of multiple degradation products | Susceptibility to oxidation or photolysis. | • Use opaque or amber vials for storage [2]. • Include antioxidants (e.g., BHT) in solution formulations. | | Unclear degradation pathway | Lack of identification of degradants. | Use LC-MS/MS to identify the molecular weight and structure of degradation products, allowing you to propose a degradation pathway [1]. | | Poor recovery of compound from storage solution | Adsorption to container walls or precipitation. | • Use low-adsorption tubes. • Adjust the pH or solvent system of the stock solution. • Consider storing as a solid and preparing solutions fresh. |
The following diagram illustrates the decision-making pathway for a comprehensive stability study, integrating the protocols above:
The table below summarizes the key structural and computational strategies you can explore to minimize non-specific binding, based on general research into COX-2 inhibitors.
| Strategy | Key Rationale / Mechanism | Experimental / Computational Approach |
|---|---|---|
| Exploit the COX-2 Side Pocket | The COX-2 active site has a larger, more flexible secondary pocket (due to Val523 and Arg513) not present in COX-1 [1] [2]. | Design molecules with bulky, rigid groups (e.g., sulfonamides, methanesulfonyl) that can access this unique space [1]. |
| Optimize Hydrogen Bonding | The Arg513 residue in the COX-2 side pocket can form favorable polar interactions [1]. | Introduce specific polar functional groups (e.g., amide carbonyls) that act as hydrogen bond acceptors with this arginine [3]. |
| Apply In-Silico Screening | Computational models can predict binding affinity and selectivity before chemical synthesis [4]. | Use molecular docking (e.g., with PDB ID 1CX2) and ADMET property prediction to screen derivative libraries [4]. |
Based on these strategies, you can structure your research into a two-phase workflow that iterates between computational design and experimental validation.
This phase focuses on rational design to save time and resources.
The top-ranked candidates from Phase 1 must be synthesized and tested to confirm the computational predictions.
Q1: What is the target Selectivity Index (SI) I should aim for? While highly selective inhibitors (SI > 100) can be designed, recent research suggests that moderately selective COX-2 inhibitors (SI between 10 and 100) may be more favorable. This is because extreme selectivity has been linked to an imbalance in prostanoids, potentially increasing cardiovascular risks. A moderate SI may help maintain a better efficacy and safety profile [3].
Q2: Besides the active site, are there other targets for improving specificity? Yes, an emerging strategy is to target allosteric sites on the COX-2 enzyme. Some compounds, like the resveratrol derivative mentioned in the search results, may bind outside the canonical active site, leading to a different inhibition mechanism and potentially reduced off-target effects [3].
The table below summarizes cytotoxicity data for several COX-2 inhibitors and related conjugates from published studies. This can serve as a reference point for expected potency ranges.
Table 1: Cytotoxicity Profiles of Selected COX-2 Inhibitors and Conjugates
| Compound / Agent | Cell Line(s) Used | Assay Type | Cytotoxicity (IC₅₀) | Key Findings | Source |
|---|---|---|---|---|---|
| Chemocoxib A (Compound 12) | Various HNSCC & for xenograft | In vitro & In vivo | Similar to podophyllotoxin in vitro | Proof-of-concept for in vivo COX-2 targeting; selectivity may not be evident in cell culture. | [1] |
| DuP-697 | Mesothelioma (NCI-H2052, MSTO-211H); Lung (A549) | MTT | ~100 µM (H2052); ~150 µM (MSTO) | COX-2 inhibitor enhancing pemetrexed effects. | [2] |
| Celecoxib | Mesothelioma (NCI-H2452) | MTT | ~200 µM | Showed additive effect with pemetrexed. | [2] |
| Indomethacin-Podophyllotoxin Conjugates | - | Purified Enzyme Inhibition | COX-2 IC₅₀: 0.14 - 0.29 µM | Highly potent and selective COX-2 inhibition. | [1] |
| Meloxicam | Colon Cancer (SNU-C5/5FUR) | MTT | Reversed 5-FU resistance | Reduced PGE2 and VEGF in resistant cells. | [3] |
Here are detailed methodologies for key experiments used to generate cytotoxicity data.
This protocol is commonly used, as referenced in studies on mesothelioma and colon cancer cells [3] [2].
This bioinformatics approach is useful for understanding the impact of COX-2 expression on the tumor immune microenvironment [4].
Understanding the mechanism of action of COX-2 inhibitors and how they influence cytotoxicity is crucial for troubleshooting experiments.
The following diagram illustrates the proposed mechanism by which COX-2 inhibition can restore anti-tumor cytotoxicity, particularly in the context of combination therapies.
Diagram 1: COX-2 Inhibition Overcomes Chemotherapy-Induced Immunosuppression. Cytotoxic therapy can upregulate COX-2/PGE2, suppressing immune cells like NK cells. Adding a COX-2 inhibitor blocks this pathway, restoring NK cell activity and enhancing the effect of immunotherapy [4] [5].
Q: Why might I see inconsistent cytotoxicity results with the same compound across different labs? A: Variations are common. A 2023 interlaboratory study on ISO 10993-5 (cytotoxicity testing for medical devices) found that factors like serum concentration in the medium and incubation time significantly impact results. For example, 10% serum supplementation and longer incubation increased test sensitivity for PVC material. It is critical to standardize your assay protocol and confirm key parameters if comparing data across labs [6].
Q: We validated this compound's potency in enzyme assays, but it shows no COX-2-dependent cytotoxic selectivity in our cell culture models. Why? A: This is a known phenomenon. Studies on COX-2-targeting conjugates found that while they effectively inhibit the COX-2 enzyme and accumulate in COX-2-expressing tumors in vivo, this selectivity may not be evident in standard cell culture assays. The in vivo tumor microenvironment and pharmacokinetics play a crucial role in targeted delivery [1].
Q: Can COX-2 inhibitors actually enhance the effect of chemotherapy? A: Yes, multiple studies demonstrate this. COX-2 inhibitors like celecoxib and meloxicam have been shown to reverse chemoresistance and enhance the cytotoxic effects of drugs like 5-FU and pemetrexed in various cancer cell lines. This is often mediated by blocking COX-2-derived PGE2, which promotes survival and angiogenesis in cancer cells [3] [2].
Q: What are the primary types of cell death I might observe in my cytotoxicity assays? A: The three main morphological types are:
The core challenge is that the efficacy of a drug candidate can be limited by its ability to enter cells efficiently. The following table summarizes the main strategic approaches identified in recent literature for improving the cellular uptake of bioactive compounds.
| Strategy | Key Mechanism | Experimental Model / Context | Reported Outcome |
|---|---|---|---|
| Nanoparticle Delivery [1] | Use of Poloxamer F-68 coated magnetic nanoparticles for targeted delivery. | Curcumin-Piperine in HCT-116 colon cancer cells [1]. | Synergistic cytotoxic effect and highest drug uptake [1]. |
| Structural Hybridization [2] | Designing hybrid molecules (e.g., pyrazole/1,2,4-triazole) to create dual-targeting agents. | Pyrazole-triazole hybrids tested on HT-29, MCF-7, and A-549 cancer cell lines [2]. | Potent antiproliferative effect; compounds 14b, 14g, 14k showed IC(_{50}) values as low as 1.20 - 2.93 μM [2]. |
| Bioavailability Enhancement [1] | Co-delivery with a bioenhancer (e.g., Piperine) to inhibit metabolic enzymes and increase absorption. | Curcumin-Piperine combination [1]. | Increased curcumin bioavailability by up to 2000% [1]. |
| Mucoadhesive Nanocarriers [3] | Use of mucoadhesive carriers to increase retention time and localization at the target site. | Proposed for oral cancer management with COX-2 inhibitors [3]. | Improved localization and sustained release at the biological membrane [3]. |
Here are detailed methodologies for the key strategies mentioned above, which you can adapt for Cox-2-IN-14.
This protocol is adapted from the synthesis of CUR-PIP-F68-Fe(_3)O(_4) NPs [1].
Synthesis of Bare Fe(_3)O(_4) NPs (Co-precipitation Method):
Drug Loading and Polymer Coating:
Optimization with Box-Behnken Design (BBD):
These are standard assays to confirm the success of your formulation.
Cellular Uptake Study (using Confocal Microscopy):
Cytotoxicity Assay (MTT Assay):
To better visualize the experimental journey and the biological rationale, the following diagrams map out the key processes.
This workflow shows the two parallel experimental paths you can take to improve uptake, converging on a critical evaluation stage.
This diagram illustrates how your nanoparticle formulation (from Strategy 1) works at a cellular level to enhance uptake and achieve the desired therapeutic effect by inhibiting the COX-2 pathway.
Q1: Why is cellular uptake a critical parameter for this compound efficacy? Many small-molecule drugs, especially hydrophobic ones, suffer from poor aqueous solubility and rapid metabolism, which limit their absorption and availability inside target cells. Efficient cellular uptake is essential for the drug to reach its intracellular target (the COX-2 enzyme) at a sufficient concentration to exert its intended therapeutic effect [1] [3].
Q2: Can I use a simpler method than nanoparticles to improve uptake? Yes, a bioavailability enhancer like Piperine is a viable and often simpler strategy to test initially. Piperine has been shown to inhibit drug-metabolizing enzymes and increase the intestinal absorption of other compounds, boosting bioavailability by up to 2000% in some cases [1]. You can experiment with co-administering or co-encapsulating this compound with Piperine.
Q3: What are the most critical quality checks for my nanoparticle formulation? The three most critical parameters to characterize are:
Q4: My nanoparticle formulation shows high encapsulation but low cytotoxicity. What could be wrong? This could indicate that the drug is trapped in the nanoparticle and not being released effectively at the target site (low drug release kinetics). It could also mean that the nanoparticles are being sequestered in cellular compartments like endosomes and cannot reach the cytosol. Investigate the drug release profile of your formulation in a simulated physiological buffer. To promote endosomal escape, you might need to modify your polymer coating to include "endosomolytic" agents.
Metabolite interference occurs when the breakdown products of a drug candidate unexpectedly interact with the intended target or other biological pathways, complicating the interpretation of experimental results.
The diagram below illustrates the core concept and common investigative pathways for metabolite interference.
This table outlines common symptoms and general investigation strategies. The protocols following the table provide detailed methodologies.
| Symptom | Potential Cause | Investigation Approach |
|---|---|---|
| Unexpected residual COX-2 activity in vitro [1] | Presence of active metabolites that are weak inhibitors. | Test synthesized metabolites in enzymatic assays [1]. |
| Discrepancy between cellular and biochemical assay results [2] | Metabolites with cell-permeability differences or that target pathways upstream/downstream of COX-2. | Compare IC₅₀ values in cell-based vs. cell-free assays; analyze cellular metabolite formation. |
| Off-target effects (e.g., COX-1 inhibition) not seen with parent compound [1] | Metabolites with different selectivity profile. | Screen major metabolites against a panel of related targets (e.g., COX-1, 5-LOX) [3]. |
| In vitro-in vivo efficacy correlation is poor | Circulating metabolites contribute to efficacy in vivo. | Identify in vivo metabolites; test their potency and concentration in target tissues. |
This protocol helps identify what metabolites are formed, laying the groundwork for subsequent testing [1].
This protocol assesses whether the identified metabolites are biologically active [1].
When integrating this information into your support center, please note:
Here are some frequently asked questions and solutions to address batch-to-batch variability:
FAQ 1: Why is consistent biological activity a problem between different batches of my inhibitor?
FAQ 2: My cell-based assay results are inconsistent. Is the problem my inhibitor or my cells?
FAQ 3: How can I systematically compare the functional performance of two different batches?
The workflow below summarizes the key steps for validating a new batch of inhibitor.
To ensure rigorous quality control, you should establish a set of standard experiments for each new batch. The table below outlines the core assays and the data you should collect and compare against your reference batch.
| QC Assay | Methodology | Key Parameters to Measure & Compare |
|---|---|---|
| Chemical Purity & Identity | HPLC, Mass Spectrometry | Purity (%), Retention time, Molecular mass, Absence of extra peaks [2]. |
| Functional Potency (IC₅₀) | In vitro enzyme assay with purified COX-2 [2] or cell-based assay (e.g., LPS-stimulated macrophages). | IC₅₀ value, Selectivity index (COX-2 vs. COX-1 IC₅₀ ratio) [4] [2]. |
| Selectivity Profile | Dose-response against both COX-1 and COX-2 enzymes. | Degree of COX-2 inhibition and selectivity attained at a standard concentration (e.g., 1 µM) [4]. |
This method provides high specificity for measuring COX-2 activity by directly quantifying its product, PGE2 [2].
This protocol assesses inhibitor performance in a more complex, physiological-relevant system.
The diagram below illustrates the logical process for integrating these QC steps.
I hope this structured guide helps you establish a robust quality control system for your work with this compound.
Q1: What are the most common off-target concerns for COX-2 inhibitors like Cox-2-IN-14?
Q2: Besides the classic COX-1 enzyme, what other off-target pathways should I consider?
Q3: What are the key structural features that determine COX-2 selectivity?
Q4: How can I experimentally confirm that an observed effect is due to specific COX-2 inhibition?
| Assay Type | Experimental Goal | What It Measures |
|---|---|---|
| In Vitro COX Enzyme Assay | Determine inhibitor potency and isoform selectivity [5]. | Half-maximal inhibitory concentration (IC50) for both COX-1 and COX-2. The COX-2/COX-1 IC50 ratio indicates selectivity. |
| Cell-Based Assay (Whole Blood) | Assess activity in a more physiologically relevant system [1]. | Inhibition of prostaglandin (e.g., PGE2) production in lipopolysaccharide (LPS)-stimulated (COX-2) and non-stimulated (COX-1) human whole blood. |
| Counter-Screening Panels | Identify activity against unrelated targets [7]. | Screening against a panel of kinases, receptors, and enzymes (e.g., PI3K) to identify promiscuous binding. |
| Molecular Dynamics (MD) Simulation | Visualize binding kinetics and stability [6]. | The compound's residence time within the COX-2 binding pocket and its interaction with key residues (Val523, Arg513). |
Problem: Suspected Cardiovascular Off-Target Effects
Problem: Uncertain Selectivity Profile in Cellular Models
Protocol: Differentiating COX-2 Specificity from PI3K/AKT Pathway Effects
Objective: To determine if cellular effects of this compound are mediated through COX-2 inhibition or off-target modulation of the PI3K/AKT pathway.
Workflow Overview:
Step-by-Step Methodology:
To better understand the on and off-target landscape, the diagram below illustrates the core COX-2 signaling pathway and its critical intersection with the PI3K/AKT axis.
Here are answers to common questions about developing and validating HPLC methods for COX-2 inhibitors.
Q1: What are the typical HPLC conditions and validation results for analyzing COX-2 inhibitors? Methods for several COX-2 inhibitors have been validated. The table below summarizes key parameters from established protocols that can guide your method development for Cox-2-IN-14.
| Compound | Chromatographic Conditions | Linearity Range | LOD / LOQ | Precision (% RSD) | Primary Application |
|---|
| Rofecoxib [1] | Column: C18 (150 x 4.6 mm, 5µm) Mobile Phase: Acetonitrile / 0.1% o-phosphoric acid (50:50) Flow Rate: 1.0 mL/min Detection: UV at 272 nm | 2.5 - 25 µg/mL | 1.0 µg/mL (LOD) 2.5 µg/mL (LOQ) | Intra-day & Inter-day: < 1.76% | Analysis in Bovine Serum Albumin (BSA) microspheres | | DRF-4848 (Novel COX-2 inhibitor) [2] | Column: C18 Mobile Phase: 0.01M Phosphate Buffer (pH 3.2) / Acetonitrile (50:50) Detection: UV at 285 nm | 0.1 - 20 µg/mL | 0.1 µg/mL (LOQ) | Inter-day: 1.74-8.70% Intra-day: 0.75-8.43% | Quantification in rat plasma for pharmacokinetic studies | | Etoricoxib [3] | Column: C18 (30 x 4.6 mm, 2.6µm) Mobile Phase: Phosphate Buffer (pH 4.2) / Acetonitrile (Gradient) Detection: DAD at 284 nm | Not specified in excerpt | 0.03 µg/mL (LOD) 0.10 µg/mL (LOQ) | < 7.2% | Determination in human urine |
Q2: My analyte has low recovery from the biological matrix. How can I improve this? Low recovery is a common challenge. Here are two effective strategies based on validated methods:
Q3: What are the critical parameters I must validate for my HPLC method? According to ICH and FDA guidelines, your method validation should systematically demonstrate that the procedure is suitable for its intended use [4]. The following workflow outlines the key parameters and their logical sequence:
When developing your method, you may encounter these specific problems. Here are potential causes and solutions:
| Problem | Potential Causes | Suggested Solutions |
|---|
| Poor Peak Shape | - Column degradation
The selective inhibition of COX-2 over COX-1 is largely determined by structural differences in the enzyme's active site. Understanding this is key to interpreting selectivity data.
The following are established methodologies used to determine a compound's inhibitory activity and selectivity profile. You would apply these same protocols to validate Cox-2-IN-14.
| Assay Method | Key Steps | Measured Outcome |
|---|
| In Vitro Enzyme Inhibition Assay [5] [3] [4] | 1. Use purified ovine COX-1 and human recombinant COX-2 enzymes. 2. Incubate enzymes with the test compound at varying concentrations. 3. Use a kit to measure prostaglandin production (e.g., via ELISA or fluorescence). | IC₅₀ values: The concentration of the inhibitor that reduces enzyme activity by 50%. A lower IC₅₀ for COX-2 indicates higher potency. | | Whole Blood Assay (WBA) [5] | 1. For COX-1: Incubate human blood (no anticoagulant) with the drug. Measure serum Thromboxane B₂ (TXB₂), a product of COX-1. 2. For COX-2: Incubate heparinized blood with a stimulant (e.g., LPS). Measure PGE₂ production. | Inhibition Rates: The percentage inhibition of COX-1 and COX-2 activity at specific plasma concentrations (e.g., Cmax). | | Cellular and Mechanistic Studies [1] [6] | 1. Perform molecular docking simulations to predict binding poses. 2. Use standard Molecular Dynamics (MD) or advanced techniques (e.g., metadynamics) to simulate binding/unbinding. 3. Test in cell-based models (e.g., LPS-stimulated cells) to measure effects on inflammatory markers (PGE₂, TNF-α, IL-1β). | • Binding affinity and stability. • Residence time within the active site. • Anti-inflammatory effect in a more complex system. |
When creating your comparison guide, the following quantitative and qualitative data points are essential for an objective evaluation.
| Data Category | Specific Metrics to Include | Interpretation & Context |
|---|
| In Vitro Potency & Selectivity | • IC₅₀ (COX-1) and IC₅₀ (COX-2) • Selectivity Index (SI)= IC₅₀(COX-1) / IC₅₀(COX-2) | A higher SI indicates greater COX-2 selectivity. Compare SI values against reference drugs (e.g., Celecoxib). | | Ex-Vivo/Whole Blood Activity [5] | • COX-1 and COX-2 inhibition rates at the maximum plasma concentration (Cmax) of a clinical dose. • IC₅₀ and IC₈₀ values derived from the WBA. | Shows physiological relevance. A desirable profile is high COX-2 inhibition (>80%) with low COX-1 inhibition at therapeutic concentrations. | | Structural Insights [1] [2] | • Diagram of the compound bound in the COX-2 active site. • Key interactions (e.g., H-bonds with Arg513, Gln192, hydrophobic contacts). | Explains the reason for selectivity at the atomic level and validates the binding mode. | | Kinetic Parameters | • Association (kₒₙ) and Dissociation (kₒff) rate constants. • Residence time (τ = 1/kₒff). | A long residence time in COX-2 is a hallmark of time-dependent, potent inhibitors and contributes to duration of action. |
To help your audience quickly grasp the experimental flow, here is a diagram of the core validation pathway.
The table below summarizes key data from recent studies on several marketed COX-2 inhibitors, focusing on their inhibitory concentrations and clinical formulation effects.
| Drug Name | COX-2 IC50 (ng/mL) | COX-1 IC50 (ng/mL) | Selectivity Ratio (COX-1/COX-2 IC50) | Key Comparative Findings |
|---|---|---|---|---|
| Diclofenac Sodium [1] [2] | 0.54 | 1.27 | ~2.4 | Oral/suppository: COX-2 inhibition >IC80, but high COX-1 inhibition (>IC80) linked to GI disorders [1] [2]. Transdermal patch: COX-2 inhibition >IC80 with lower COX-1 inhibition, explaining analgesic effect with better GI tolerability [1] [2]. |
| Celecoxib [1] | 5.31 | >5000 | >940 | Shows superior gastrointestinal safety compared to non-selective NSAIDs [3]. At 100 mg dose, its COX-2 inhibition rate at Cmax was below 50% [1]. |
| Etodolac [1] | 43.7 | 443 | ~10 | - |
| Flurbiprofen [1] | 14.9 | 7.15 | ~0.5 | - |
| Ibuprofen [1] | 84.3 | 5.21 | ~0.06 | - |
| Etoricoxib [4] | - | - | - | IM injection (90 mg) provided rapid (within 60 min) and sustained (over 24 hrs) pain relief in acute settings. Efficacy similar to naproxen in osteoarthritis with a more favorable GI tolerability profile [4] [5]. |
The comparative data in the table above was largely generated using standardized pharmacological assays. Here is a detailed overview of a key experimental protocol.
The following diagram illustrates the logical workflow of this assay:
The table below summarizes quantitative data for several well-characterized COX-2 inhibitors, which can be used as reference points. The data comes from a 2021 study that used ovine COX-1 and COX-2 enzyme inhibition assays [1].
| Compound | COX-1 IC₅₀ (μM) | COX-2 IC₅₀ (μM) | Selectivity Index (COX-1 IC₅₀/COX-2 IC₅₀) |
|---|---|---|---|
| Celecoxib | >100 | 16 | >6.3 |
| Kuwanon A | >100 | 14 | >7.1 |
| Kuwanon H | 37 | 7 | 5.0 |
| Kuwanon B | 36 | 28 | 1.3 |
| Kuwanon E | 46 | 34 | 1.4 |
| Kuwanon C | 67 | 42 | 1.6 |
The Selectivity Index is a key metric calculated as the ratio of COX-1 IC₅₀ to COX-2 IC₅₀; a higher value indicates greater selectivity for COX-2 over COX-1 [1].
The data in the table above was generated using the following protocol, which you could adapt for testing Cox-2-IN-14 [1]:
For a more physiologically relevant context, a 2024 study used a human whole blood assay (WBA) [2]. This method is considered to better predict the in vivo effects of drugs:
The workflow of this assay is summarized in the diagram below:
Since this compound is likely a research chemical, its data might be found in specialized literature or patent applications. To build your guide:
While specific data on COX-2-IN-14 is unavailable, the table below summarizes the core structures and features of several selective COX-2 inhibitors, which are often based on a diaryl heterocyclic scaffold [1] [2] [3].
| Compound / Class | Core Structure / Scaffold | Key Structural Features for COX-2 Selectivity | Selectivity Index (COX-1/COX-2 IC₅₀ Ratio) | Reference Compound |
|---|---|---|---|---|
| Classical Coxibs (e.g., Celecoxib) | Diaryl heterocycle (e.g., pyrazole) | A central heterocyclic ring with two aromatic groups. A sulfonamide (SO₂NH₂) or sulfone (SO₂) group on one phenyl ring is a key pharmacophore for interacting with the COX-2 side pocket [1] [4]. | ~8.17 [3] | Celecoxib [3] |
| Non-acidic Lonazolac Analogues [3] | 1,3,4-trisubstituted pyrazole | Designed by replacing the acidic -CH₂COOH group with bulky, non-acidic heterocycles (e.g., isoxazole, pyrimidine). This reduces gastric toxicity and increases fit into the larger COX-2 active site [3]. | 0.31 - 9.31 [3] | Celecoxib (SI = 8.17) [3] |
| Chalcone-based Inhibitors (e.g., Compound 2b) [3] | α,β-unsaturated ketone | The flexible chalcone scaffold can adopt a conformation that fits the COX-2 active site. Specific substituents on the aromatic rings enhance binding [3]. | 9.31 [3] | Celecoxib [3] |
To objectively compare the activity of structural analogues, the following standard experimental methodologies are employed in the literature. You can use this as a guide to evaluate or interpret data on this compound analogues [2] [3].
In Vitro Cyclooxygenase (COX) Inhibition Assay
In Vivo Anti-inflammatory Activity
Ulcerogenicity Assessment
Molecular Docking Studies
The diagram below illustrates the role of COX-2 in cancer progression, which is a key therapeutic area for novel COX-2 inhibitors.
Since direct data on this compound is not publicly available, here are practical steps you can take to build your comparison:
While data for Cox-2-IN-14 is unavailable, the methodologies below are commonly used in the industry to establish the efficacy profile of COX-2 inhibitors [1] [2] [3].
| Method Type | Assay/Model | Key Measured Outcomes | Purpose |
|---|---|---|---|
| In Vitro | Human whole blood assay [1] | COX-1 & COX-2 inhibition rates (IC₅₀), selectivity | Determine enzyme-level potency and selectivity. |
| In Vitro | Cell-based (e.g., LPS-stimulated RAW 264.7 macrophages) [2] | Inhibition of Nitric Oxide (NO) production, cell viability (IC₅₀) | Assess anti-inflammatory effect in a cellular system. |
| In Vitro | Molecular docking studies [2] [3] | Binding free energy (kcal/mol), interactions with active site residues | Predict binding affinity and mode of action. |
| In Vivo | Carrageenan-induced paw edema (mice/rats) [4] | Edema inhibition (%) at various time points vs. control/standard drug | Evaluate in vivo anti-inflammatory activity. |
The following table summarizes quantitative data for recently developed compounds, illustrating the kind of in vitro and in vivo data researchers use for correlation [2] [4].
| Compound | In Vitro COX-2 IC₅₀ (µM) | In Vitro Anti-inflammatory (NO IC₅₀, µM) | In Vivo Edema Inhibition (%) |
|---|---|---|---|
| Oxindole derivative 4e [2] | 2.35 ± 0.04 | 13.51 ± 0.48 | Information not available in search results |
| Oxindole derivative 9h [2] | 2.42 ± 0.10 | Information not available in search results | Information not available in search results |
| Oxindole derivative 9i [2] | 3.34 ± 0.05 | Information not available in search results | Information not available in search results |
| Flurbiprofen-Oxadiazole 10 [4] | Information not available in search results | Information not available in search results | 88.33 |
| Flurbiprofen-Oxadiazole 3 [4] | Information not available in search results | Information not available in search results | 66.66 |
| Standard Drug (Flurbiprofen) [4] | Information not available in search results | Information not available in search results | 90.01 |
The diagram below outlines a generalized workflow that researchers use to establish a correlation between in vitro and in vivo efficacy for novel COX-2 inhibitors.
Diagram 1: A generalized workflow for profiling novel COX-2 inhibitors, moving from initial in vitro screening to in vivo validation and data correlation.
The following table summarizes the key combination strategies identified in the recent literature. The experimental data and protocols for these combinations can provide a methodological framework for your own validation of Cox-2-IN-14.
| Combination Therapy | Cancer Model(s) | Observed Synergistic Effects & Key Metrics | Proposed Mechanism of Synergy |
|---|---|---|---|
| COX-2 Inhibitor (SC236) + Modulated Electro-Hyperthermia (mEHT) [1] | 4T1 TNBC (mouse), B16F10 melanoma [1] | Strongest tumor destruction vs. monotherapies; ↑ cleaved caspase-3; ↓ IL-1β, COX-2 [1] | Inhibits mEHT-induced pro-tumor inflammation; enhances apoptosis [1] |
| COX-2 Inhibitor (Aspirin) + Modulated Electro-Hyperthermia (mEHT) [1] | 4T1 TNBC, B16F10 melanoma [1] | Synergistic reduction in tumor growth & lung melanoma nodules [1] | Targets multiple components of mEHT-induced acute phase response [1] |
| COX-2 Inhibitor (Celecoxib) + Immunotherapy [2] | Preclinical models (e.g., pancreatic, breast) [2] | ↑ CD4+/CD8+ T cell infiltration; ↓ Myeloid-Derived Suppressor Cells (MDSCs); improved T cell activation [2] | Reverses PGE2-mediated immunosuppression in tumor microenvironment [2] |
| COX-2 Inhibitor (Naproxen) + Chemotherapy (Cisplatin) via Pt(IV) Prodrug (DNP) [3] | Bladder cancer (T24, UMUC3, J82, MB49 cells) [3] | Lower IC50 vs. cisplatin; ↑ intracellular Pt accumulation; ↑ apoptosis; ↓ inflammation [3] | Dual cytotoxic and anti-inflammatory action; enhances DNA platination and ROS [3] |
| Dual COX-2/5-LOX Inhibitors (e.g., Curcumin) [4] | (Investigated as anti-inflammatory agents) | Concurrent inhibition of prostaglandins & leukotrienes; potentially safer GI profile than selective COX-2 inhibitors [4] | Blocks multiple pathways in arachidonic acid cascade for broader anti-inflammatory effect [5] [4] [6] |
Here is a summary of the core experimental protocols from the cited studies, which you can adapt for validating your compound of interest.
In Vivo Tumor Models [1]:
Cytotoxicity & Cell Death Assays [3]:
Mechanistic & Immunological Analysis [1] [2] [3]:
The synergy between COX-2 inhibitors and other modalities like immunotherapy often arises from reversing the immunosuppressive effects of the COX-2/PGE2 pathway in the tumor microenvironment. The diagram below, generated using DOT language, illustrates this key signaling pathway and mechanism of action.
Since specific data on this compound is not available in the public domain, here are steps you can take:
| Probe Name | Core Structure / Design | Key Experimental Findings & Performance Data | Citation |
|---|---|---|---|
| IBPC1 | Indomethacin-adopted benzothiazole-pyranocarbazole | High fluorescence intensity in LPS-induced inflammatory cells; significantly higher signal in damaged vs. normal disc tissues in IVD degeneration model. [1] | |
| COX2-ClO2 | Methylene blue derivative with indomethacin | Red emission (~668 nm) upon reaction with ClO⁻; high selectivity for COX-2; demonstrated imaging in tumor-bearing mice. [2] | |
| SCX | Indomethacin conjugated with phenanthrene-benzothiazole fluorophore (PBT) | Two-photon probe; TPA value >160 GM; distinguished cancer from normal cells and human colorectal cancer tissues from normal tissues. [3] | |
| YL-186 | Quinoline-malononitrile AIEgen with indomethacin | Near-infrared emission (>650 nm); large Stokes shift; high photostability; selective imaging of cancer cells (HeLa, MCF-7) over normal cells. [4] | |
| Compound 2 (from 2010 study) | Indomethacin-based fluorescent inhibitor | Selective uptake in COX-2-expressing inflamed and tumor tissues in vivo; signal blocked by pre-treatment with celecoxib. [5] |
The methodologies from these studies provide a framework for how a compound like Cox-2-IN-14 would be benchmarked.
The following diagram outlines the general workflow for evaluating a COX-2 fluorescent probe, synthesized from the methodologies above.
"this compound" AND (fluorescence OR imaging OR "optical probe").
The table below summarizes quantitative validation benchmarks and scores for known COX-2 inhibitors from recent research, which can serve as a reference for evaluating your own docking results for COX-2-IN-14.
| Compound / Benchmark | Docking Score (kcal/mol) | Docking Software | Key Validation Metric | Source |
|---|---|---|---|---|
| Canniprene (Natural Hit) | -10.59 | Glide (XP) | Compared to reference inhibitors | [1] |
| Oroxylin A (Natural Hit) | -10.25 | Glide (XP) | Compared to reference inhibitors | [1] |
| Luteolin (Natural Hit) | -9.49 | Glide (XP) | Compared to reference inhibitors | [1] |
| Celecoxib (Reference Drug) | - | - | Used for grid & protocol validation | [1] |
| Top Hits from ZINC DB | -10.62 to -11.03 | iGEMDOCK | Stronger binding than (R)-naproxen control | [2] |
| Pose Prediction Success | - | Glide | 100% (RMSD < 2.0 Å) | [3] |
| Pose Prediction Success | - | GOLD, AutoDock, FlexX | 59% - 82% (RMSD < 2.0 Å) | [3] |
| Virtual Screening AUC | 0.61 - 0.92 | Multiple Programs | Area Under Curve for active/inactive discrimination | [3] |
To ensure the reliability of your docking scores for this compound, the scientific community relies on several key validation experiments. The workflow for this process is summarized below:
The methodology for each key validation step is as follows:
Since a direct literature reference for this compound is unavailable, I suggest the following path forward: